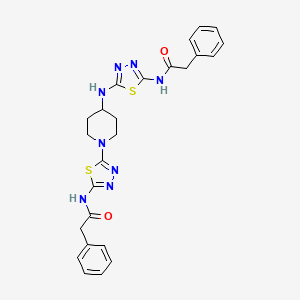
UPGL00004
Übersicht
Beschreibung
UPGL00004 is a potent inhibitor of glutaminase C (GAC).
Wissenschaftliche Forschungsanwendungen
Glutaminase C-Inhibitor
UPGL00004 ist ein potenter allosterischer Glutaminase C (GAC)-Inhibitor {svg_1} {svg_2}. Glutaminase C ist ein Enzym, das eine entscheidende Rolle im Zellstoffwechsel spielt, insbesondere in Krebszellen. Durch die Hemmung dieses Enzyms kann this compound potenziell die Stoffwechselprozesse von Krebszellen stören {svg_3} {svg_4}.
Krebsforschung
This compound hat starke inhibitorische Wirkungen auf die Proliferation von hoch aggressiven, dreifach negativen Brustkrebszelllinien gezeigt {svg_5} {svg_6} {svg_7}. Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung, insbesondere im Studium aggressiver Formen von Brustkrebs {svg_8} {svg_9} {svg_10}.
Kombinationstherapie
In Kombination mit dem Antikörper gegen vaskulären Endothelwachstumsfaktor Bevacizumab hat sich gezeigt, dass this compound in einem patientengeleiteten Tumor-Graft-Modell für dreifach negativen Brustkrebs jegliche nachweisbare Zunahme der Tumorgröße vollständig verhindert {svg_11}. Dies deutet darauf hin, dass this compound in Kombinationstherapien für eine effektivere Krebsbehandlung eingesetzt werden könnte {svg_12}.
In-vivo-Studien
This compound wurde in In-vivo-Studien verwendet, um seine Auswirkungen auf das Tumorwachstum zu untersuchen {svg_13}. In einer Studie wurde es in einer Dosis von 1 mg/kg Körpergewicht durch intraperitoneale Injektion verabreicht {svg_14}.
Biochemische Forschung
Die Fähigkeit von this compound, an die allosterische Stelle bei GAC zu binden, macht es zu einem nützlichen Werkzeug in der biochemischen Forschung {svg_15}. Es kann verwendet werden, um die Struktur und Funktion von GAC sowie die Auswirkungen der allosterischen Hemmung zu untersuchen {svg_16}.
Arzneimittelentwicklung
Aufgrund seiner starken inhibitorischen Wirkung auf GAC und seiner Wirksamkeit bei der Verhinderung des Tumorwachstums hat this compound potenzielle Anwendungen in der Arzneimittelentwicklung {svg_17} {svg_18} {svg_19}. Es könnte als Leitstruktur für die Entwicklung neuer Krebsmedikamente dienen {svg_20} {svg_21} {svg_22}.
Wirkmechanismus
UPGL00004, also known as “2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide” or “2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide”, is a potent allosteric inhibitor of Glutaminase C (GAC) .
Target of Action
The primary target of this compound is Glutaminase C (GAC) . GAC is a 65-kDa enzyme composed of 598 residues and primarily exists as either a dimer or a tetramer . The dimer is inactive, whereas the tetramer has catalytic activity . GAC is a gatekeeper for cellular metabolism, and its activity is critical to the survival of many types of cancer cells .
Mode of Action
This compound inhibits the enzymatic activity of GAC via an allosteric mechanism . It occupies the same binding site as other GAC inhibitors such as CB-839 or BPTES . All three inhibitors regulate the enzymatic activity of GAC via a similar allosteric mechanism .
Biochemical Pathways
This compound affects the glutamine metabolism pathway . Cancer cells often rely on elevated glutamine metabolism, a phenomenon known as "glutamine addiction" . This requirement is met by the overexpression of GAC, which catalyzes the first step in glutamine metabolism . By inhibiting GAC, this compound disrupts this pathway, affecting the survival and proliferation of cancer cells .
Result of Action
This compound potently inhibits the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab . In vitro, this compound inhibits MDA-MB-231 and HS578T, TSE cells with IC 50S of 70, 129, and 262 nM, respectively .
Action Environment
It is known that the compound is effective in vivo, suggesting that it is stable and active in the complex environment of the human body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYCNTHLPRENBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



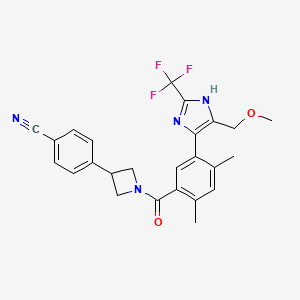
![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)

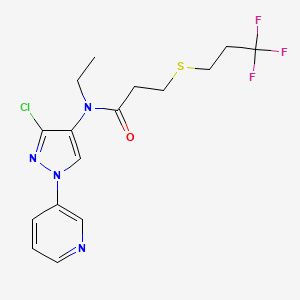
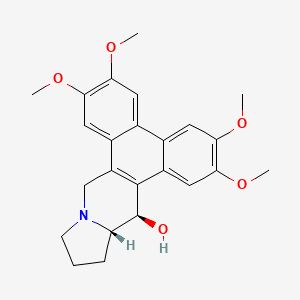
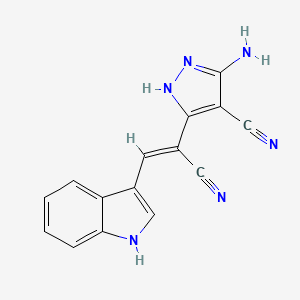
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
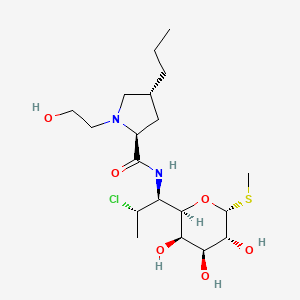
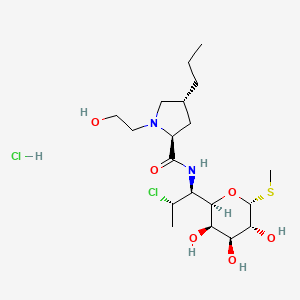

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)